molecular formula C21H22N2OS B3259118 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide CAS No. 313660-06-9

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

Cat. No. B3259118
CAS RN: 313660-06-9
M. Wt: 350.5 g/mol
InChI Key: KNTPEGQANNEVAS-UHFFFAOYSA-N
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Description

“N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide” is a chemical compound. It has been found to bind with the porcine heart mitochondrial complex II . This compound has been studied for its potential applications in various fields, including the polymer industry .


Synthesis Analysis

The synthesis of this compound could involve the use of 4-tert-butylphenyl isocyanate . This compound can be used in the synthesis of N-(4-tert-butylphenyl)-5-[(4-fluorophenyl)sulfamoyl]-1,3-dihydro-2H-isoindole-2-carboxamide .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is based on the reduction of the tetrazolium salt to formazan by mitochondrial dehydrogenases. The reduction of this compound occurs in living cells, and the amount of formazan produced is proportional to the number of viable cells in a culture. Therefore, this compound is a reliable indicator of cell viability and proliferation.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects on living organisms. However, this compound has been shown to be toxic to some cell lines at high concentrations. Therefore, it is important to use this compound at appropriate concentrations to avoid false results.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide in lab experiments include its simplicity, reliability, and sensitivity. This compound is a simple and cost-effective assay that can be performed in a standard laboratory setting. This compound is also a reliable indicator of cell viability and proliferation, and it is sensitive enough to detect small changes in cell numbers.
The limitations of using this compound in lab experiments include its potential toxicity to some cell lines at high concentrations. This compound can also be affected by some compounds that interfere with mitochondrial dehydrogenases. Therefore, it is important to use this compound at appropriate concentrations and to validate the results with other assays.

Future Directions

There are several future directions for the use of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide in scientific research. One potential application of this compound is in the development of new drugs and therapies for various diseases. This compound can be used to screen large libraries of compounds for their cytotoxicity and efficacy in killing cancer cells.
Another future direction for the use of this compound is in the study of mitochondrial function and metabolism. This compound can be used to assess the activity of mitochondrial dehydrogenases in living cells, which can provide insights into the function of these organelles.
Finally, this compound can be used in the development of new diagnostic tools for various diseases. This compound can be used to assess the viability of cells in clinical samples, which can provide important information about the progression of diseases and the efficacy of treatments.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been widely used in scientific research. This compound is a reliable indicator of cell viability and proliferation, and it has several advantages and limitations for lab experiments. There are several future directions for the use of this compound in scientific research, including the development of new drugs and therapies, the study of mitochondrial function and metabolism, and the development of new diagnostic tools for various diseases.

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide has been widely used in scientific research due to its ability to measure cell viability and proliferation. This compound is a yellow tetrazolium salt that can be reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells in a culture. Therefore, this compound has been used to assess the cytotoxicity of drugs and other compounds on various cell lines.

Safety and Hazards

This compound should be handled with care. It’s recommended to use personal protective equipment as required and to wash thoroughly after handling . It’s also advised to store it locked up and dispose of it at an approved waste disposal plant .

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-14-5-7-16(8-6-14)19(24)23-20-22-18(13-25-20)15-9-11-17(12-10-15)21(2,3)4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTPEGQANNEVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167938
Record name N-[4-[4-(1,1-Dimethylethyl)phenyl]-2-thiazolyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313660-06-9
Record name N-[4-[4-(1,1-Dimethylethyl)phenyl]-2-thiazolyl]-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313660-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[4-(1,1-Dimethylethyl)phenyl]-2-thiazolyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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